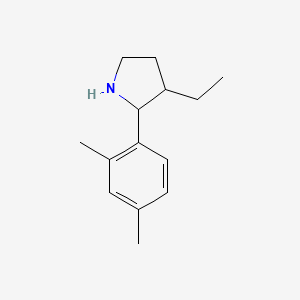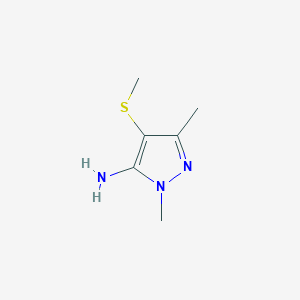
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring substituted with methyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-4-chloropyrazole with sodium methanethiolate, which results in the substitution of the chlorine atom with a methylthio group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The methylthio group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methanethiolate, halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Applications De Recherche Scientifique
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the methylthio group can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-4-chloropyrazole: Similar structure but with a chlorine atom instead of a methylthio group.
1,3-Dimethyl-4-methylpyrazole: Similar structure but with a methyl group instead of a methylthio group.
1,3-Dimethyl-4-aminopyrazole: Similar structure but with an amino group instead of a methylthio group.
Uniqueness
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H11N3S |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
2,5-dimethyl-4-methylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3S/c1-4-5(10-3)6(7)9(2)8-4/h7H2,1-3H3 |
Clé InChI |
UYIPYQJCIHCZSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1SC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




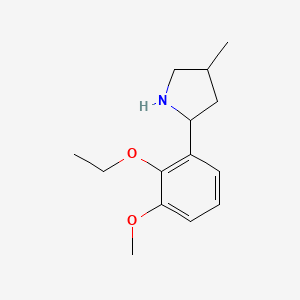
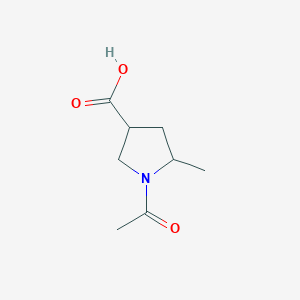
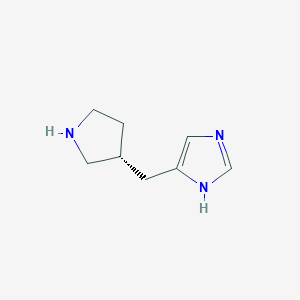

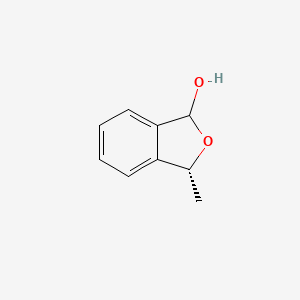
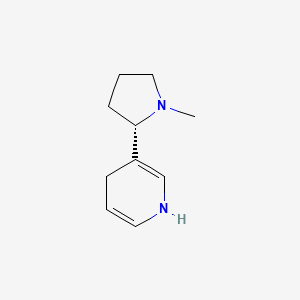
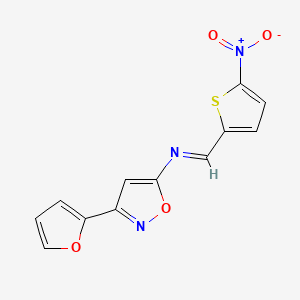

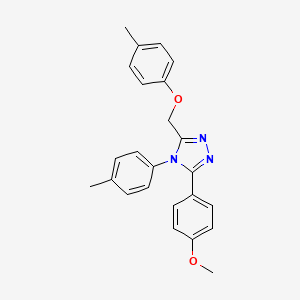
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)
